Ethyl 6-(trifluoromethyl)picolinate

Description

BenchChem offers high-quality Ethyl 6-(trifluoromethyl)picolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(trifluoromethyl)picolinate including the price, delivery time, and more detailed information at info@benchchem.com.

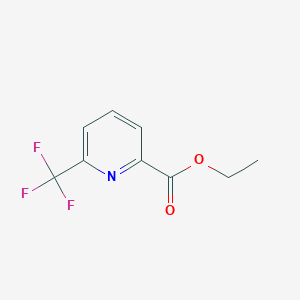

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-7(13-6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQOXSZLOJDQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669738 | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-92-0 | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Executive Summary: The Fluorinated Pyridine Scaffold

Topic: Technical Profile: Ethyl 6-(trifluoromethyl)picolinate Audience: Researchers, Scientists, and Drug Development Professionals[1]

Ethyl 6-(trifluoromethyl)picolinate (CAS: 1010422-92-0) is a specialized heterocyclic building block critical to modern medicinal chemistry. Its structural core—a pyridine ring substituted with a trifluoromethyl (CF₃) group and an ester moiety—serves as a privileged scaffold in the synthesis of kinase inhibitors, agrochemicals, and metabolically stable pharmaceutical agents.

The strategic value of this compound lies in the 6-trifluoromethyl group , which significantly alters the physicochemical profile of the pyridine ring by:

-

Lowering pKa: Reducing the basicity of the pyridine nitrogen, thereby minimizing non-specific protein binding and improving oral bioavailability.

-

Enhancing Lipophilicity: The CF₃ group increases logP, facilitating membrane permeability.

-

Blocking Metabolism: The C6 position is blocked from oxidative metabolism (e.g., by CYP450 enzymes), prolonging the half-life of derived drugs.

Nomenclature & Synonyms

Precise nomenclature is vital for database searching and regulatory compliance. While "Ethyl 6-(trifluoromethyl)picolinate" is the common trade name, the IUPAC and CAS index names are frequently used in patent literature.

| Naming Convention | Name |

| Common Name | Ethyl 6-(trifluoromethyl)picolinate |

| IUPAC Name | Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate |

| CAS Index Name | 2-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester |

| Alternative Name | 6-(Trifluoromethyl)picolinic acid ethyl ester |

| Alternative Name | 2-Carboethoxy-6-(trifluoromethyl)pyridine |

Physicochemical Profile

The following data aggregates experimental values relevant for handling and stoichiometric calculations.

| Property | Value |

| CAS Number | 1010422-92-0 |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 52.0 – 56.0 °C |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water.[1] |

| Storage | Inert atmosphere (N₂/Ar); 2–8°C recommended. Air-sensitive. |

| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |

Synthetic Pathways & Manufacturing

The synthesis of Ethyl 6-(trifluoromethyl)picolinate typically follows two primary routes: Palladium-Catalyzed Carbonylation (preferred for scale-up from halides) and Acid Esterification (preferred for lab-scale from the carboxylic acid).

Pathway Visualization

Caption: Figure 1. Dual synthetic pathways for Ethyl 6-(trifluoromethyl)picolinate via Carbonylation (top) and Esterification (bottom).

Detailed Experimental Protocol

Method: Palladium-Catalyzed Carbonylation of 2-Bromo-6-(trifluoromethyl)pyridine. Rationale: This method is superior for industrial applications as it utilizes the widely available bromo-precursor and avoids the use of pre-formed carboxylic acids, which can be expensive.

Reagents & Equipment

-

Substrate: 2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq)

-

Solvent/Nucleophile: Absolute Ethanol (anhydrous)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)

-

Base: Triethylamine (Et₃N) (2.0 eq)

-

Gas: Carbon Monoxide (CO) balloon or autoclave (Caution: CO is toxic).

Step-by-Step Methodology

-

Setup (Inert Atmosphere):

-

Flame-dry a pressure tube or round-bottom flask equipped with a magnetic stir bar.

-

Purge with Argon or Nitrogen for 10 minutes.

-

-

Reagent Addition:

-

Add 2-Bromo-6-(trifluoromethyl)pyridine (e.g., 2.26 g, 10 mmol), Pd(OAc)₂ (112 mg, 0.5 mmol), and dppf (554 mg, 1.0 mmol).

-

Add anhydrous Ethanol (20 mL) and Triethylamine (2.8 mL, 20 mmol).

-

-

Carbonylation:

-

Autoclave Method: Seal the vessel and pressurize with CO to 5 bar (70 psi).

-

Balloon Method: Sparge the solution with CO for 5 minutes, then attach a CO-filled balloon.

-

Heat the reaction mixture to 80°C for 12–16 hours.

-

-

Self-Validation Checkpoint (TLC/LCMS):

-

Spot the reaction mixture against the starting bromide (Hexane/EtOAc 9:1).

-

Success Criteria: Complete disappearance of the starting bromide spot (Rf ~0.8) and appearance of a more polar ester spot (Rf ~0.5).

-

-

Workup:

-

Cool to room temperature. Vent CO gas carefully inside a fume hood.

-

Filter the mixture through a pad of Celite to remove Pd residues; rinse with Ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (0% → 20% EtOAc).

-

Yield Expectation: 85–95% as a white crystalline solid.

-

Applications in Drug Discovery

Ethyl 6-(trifluoromethyl)picolinate is primarily used as an intermediate to access more complex functionalities.

-

Hydrolysis to Acid:

-

Amidation:

-

Reaction: Direct aminolysis with primary/secondary amines.

-

Use: Creating carboxamide linkers common in kinase inhibitors (e.g., c-Met, VEGFR inhibitors).

-

-

Reduction:

-

Reaction: NaBH₄ or LiAlH₄.

-

Product: (6-(Trifluoromethyl)pyridin-2-yl)methanol.

-

Use: Introduction of a hydroxymethyl group for further etherification.

-

References

-

Sigma-Aldrich. Ethyl 6-(trifluoromethyl)picolinate Product Specification. Retrieved from .

-

PubChem. 6-(Trifluoromethyl)pyridine-2-carboxylic acid (Acid Precursor Data). National Library of Medicine. Retrieved from .

-

Santa Cruz Biotechnology. 2-Bromo-6-(trifluoromethyl)pyridine (Bromide Precursor Data). Retrieved from .

-

TCI Chemicals. Ethyl 6-(Trifluoromethyl)picolinate Safety Data Sheet. Retrieved from .

-

ChemicalBook. CAS 1010422-92-0 Entry. Retrieved from .

Sources

- 1. Ethyl 6-(trifluoromethyl)picolinate | 1010422-92-0 [sigmaaldrich.com]

- 2. 6-(Trifluoromethyl)picolinic acid | CAS 131747-42-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. americanelements.com [americanelements.com]

- 5. otq.alfa-chemical.com [otq.alfa-chemical.com]

- 6. 155377-07-4 6-(Trifluoromethyl)picolinic acid hydrochloride AKSci 9147FV [aksci.com]

An In-Depth Technical Guide to Ethyl 6-(Trifluoromethyl)picolinate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Ethyl 6-(trifluoromethyl)picolinate, a critical fluorinated building block for professionals in chemical research and drug development. We will delve into its core chemical properties, proven synthetic methodologies, reactivity profile, and significant applications, offering insights grounded in established scientific principles.

Introduction: The Strategic Importance of a Fluorinated Heterocycle

Ethyl 6-(trifluoromethyl)picolinate (CAS No: 1010422-92-0) is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate. Its structure is characterized by three key functional groups: a pyridine ring, an electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position, and an ethyl ester at the 2-position (picolinate).

The incorporation of the -CF₃ group is a cornerstone of modern medicinal chemistry. This moiety is prized for its ability to modulate a molecule's physicochemical and biological properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen binding interactions with biological targets. Consequently, trifluoromethylated heterocycles like this one are foundational components in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] This guide serves to elucidate the essential technical knowledge required to effectively utilize this valuable compound.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of Ethyl 6-(trifluoromethyl)picolinate is paramount for its successful application in synthesis and purification.

Core Properties

The key physicochemical properties are summarized below, providing a quick reference for experimental planning.[3][4]

| Property | Value | Source |

| CAS Number | 1010422-92-0 | [3] |

| Molecular Formula | C₉H₈F₃NO₂ | [3][4] |

| Molecular Weight | 219.16 g/mol | [3][4] |

| Appearance | White to off-white solid/crystal | [3][4] |

| Melting Point | 52.0 to 56.0 °C | [3][4] |

| Purity | Typically >98.0% (GC) | [4] |

| Storage Conditions | Room temperature, store under inert gas | [4] |

| Sensitivity | Air sensitive | [3][4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. While a dedicated spectrum for this exact compound is not publicly indexed, we can reliably predict its features based on its constituent parts and data from analogous structures like ethyl picolinate.[5]

-

¹H NMR (Proton NMR): The spectrum will exhibit characteristic signals for the ethyl group and the aromatic protons.

-

Ethyl Ester Protons: A quartet signal (~4.5 ppm) corresponding to the -OCH₂- protons, coupled to a triplet signal (~1.4 ppm) from the -CH₃ protons.

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically 7.5-9.0 ppm). The powerful deshielding effect of the trifluoromethyl group and the ring nitrogen will cause these protons to appear downfield.

-

-

¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbon of the ester (~165 ppm), carbons of the pyridine ring (120-160 ppm), the CF₃ carbon (a quartet due to C-F coupling, ~123 ppm), and the two carbons of the ethyl group.

-

¹⁹F NMR (Fluorine NMR): A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. This is a definitive test for the presence and electronic environment of the trifluoromethyl moiety.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 219.16, confirming the molecular weight.

Synthesis and Mechanistic Considerations

The most direct and common laboratory synthesis of Ethyl 6-(trifluoromethyl)picolinate is the esterification of its corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid.[6] The availability and synthesis of this acid precursor are therefore central to the overall process.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from a commercially available precursor to the final target compound.

Caption: General synthesis workflow for Ethyl 6-(trifluoromethyl)picolinate.

Recommended Synthetic Protocol: Fischer Esterification

This protocol details the standard Fischer esterification of 6-(trifluoromethyl)picolinic acid. The core principle is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.

Protocol Steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 6-(trifluoromethyl)picolinic acid (1.0 eq) in an excess of absolute ethanol (EtOH). The ethanol serves as both a reagent and the solvent.

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or a solid acid catalyst like Amberlyst-15.

-

Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Self-Validation: The reaction is an equilibrium process. Using a large excess of ethanol and removing water as it forms (e.g., with a Dean-Stark apparatus, though often unnecessary with excess alcohol) drives the equilibrium towards the product side, ensuring a high yield.

-

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (DCM). Wash the combined organic layers sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Reactivity and Key Chemical Transformations

The chemical behavior of Ethyl 6-(trifluoromethyl)picolinate is dictated by its ester functionality and the electron-deficient pyridine ring.

-

Ester Hydrolysis (Saponification): The ester can be readily hydrolyzed back to the parent carboxylic acid using a base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution, followed by acidic workup. This is a fundamental transformation for creating derivatives or for use in multi-step syntheses where the acid is required.

-

Amidation: The ester is an excellent precursor for amides. Reaction with a primary or secondary amine, often with gentle heating or in the presence of a catalyst, displaces the ethoxy group to form the corresponding picolinamide. This is a highly valuable reaction in drug discovery for generating compound libraries.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Pyridine Ring Reactivity: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the CF₃ group, should a suitable leaving group be present.

Reactivity Map

Caption: Key chemical transformations of Ethyl 6-(trifluoromethyl)picolinate.

Applications in Drug Discovery and Beyond

The true value of Ethyl 6-(trifluoromethyl)picolinate lies in its role as a versatile building block for creating more complex molecules with tailored functions.

-

Medicinal Chemistry: Trifluoromethyl-pyridine scaffolds are prevalent in modern pharmaceuticals. They are key intermediates for a range of biologically active compounds, including calcium channel blockers, vanilloid receptor antagonists, and various enzyme inhibitors.[2] The picolinate structure provides a convenient handle for elaboration into amides, ketones, or other functional groups necessary for optimizing ligand-target interactions.[7]

-

Protein Degradation (PROTACs): The search results identify related structures as "Protein Degrader Building Blocks".[8] This suggests that the 6-(trifluoromethyl)picolinate scaffold can be incorporated into Proteolysis Targeting Chimeras (PROTACs). In this context, the molecule could serve as part of the ligand that binds to a target protein or the E3 ligase, facilitating the degradation of disease-causing proteins.

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethylpyridine motif is used in the development of advanced herbicides and pesticides, where metabolic stability and target potency are critical for efficacy.[1][2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Hazards: The parent acid and related structures are known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][9][10] It is prudent to assume similar hazards for the ethyl ester.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound is noted to be air-sensitive.[3][4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place to prevent degradation.

Conclusion

Ethyl 6-(trifluoromethyl)picolinate is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive ester handle and a metabolically robust, electronically-tuned trifluoromethylpyridine core makes it an invaluable asset for researchers and scientists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers drug development professionals to leverage its full potential in the creation of novel therapeutics and advanced materials.

References

-

Ethyl 6-(5-fluoro-2-methylphenyl)picolinate, min 98%, 5 grams - CP Lab Safety. CP Lab Safety. Available at: [Link]

-

Good Price CAS:131747-42-7 | 6-(Trifluoromethyl)picolinic Acid for Sale - ALFA CHEMICAL. Alfa Chemical. Available at: [Link]

- EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents. Google Patents.

- EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents. Google Patents.

-

ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester - The Good Scents Company. The Good Scents Company. Available at: [Link]

-

Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - BIO Web of Conferences. BIO Web of Conferences. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available at: [Link]

-

Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC - PubMed Central. PubMed Central. Available at: [Link]

-

6-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2 | CID 14761453 - PubChem. PubChem. Available at: [Link]

-

Special Issue “The Role of Natural Products in Drug Discovery” - MDPI. MDPI. Available at: [Link]

-

Reactivity of Electrophilic Trifluoromethylating Reagents - Open Access LMU. Open Access LMU. Available at: [Link]

Sources

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 3. labproinc.com [labproinc.com]

- 4. Ethyl 6-(Trifluoromethyl)picolinate | 1010422-92-0 | TCI Deutschland GmbH [tcichemicals.com]

- 5. Ethyl picolinate (2524-52-9) 1H NMR spectrum [chemicalbook.com]

- 6. 6-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Ethyl 6-(trifluoromethyl)picolinate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Synthesis of Knowledge

In the landscape of chemical research and development, certain molecules emerge as critical building blocks, their utility underscored by their recurrent appearance in the synthesis of high-value compounds. Ethyl 6-(trifluoromethyl)picolinate is one such molecule. While its direct biological activity is not the primary focus of current research, its role as a key intermediate in the synthesis of targeted therapeutics, particularly in the realms of oncology and inflammatory diseases, makes it a compound of significant interest. This guide, intended for the practicing scientist, aims to provide a comprehensive technical overview of Ethyl 6-(trifluoromethyl)picolinate, from its molecular structure and synthesis to its known applications. It is important to note that while this guide is built upon a foundation of established chemical principles and data from analogous structures, specific, publicly available, experimentally-verified spectroscopic data and synthesis protocols for this exact molecule are limited. Therefore, the information presented herein is a consolidation of known methodologies for similar compounds, intended to provide a robust framework for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

Ethyl 6-(trifluoromethyl)picolinate, with the CAS Number 1010422-92-0, is a fluorinated heterocyclic compound. Its molecular structure consists of a pyridine ring substituted at the 2-position with an ethyl ester group and at the 6-position with a trifluoromethyl group.

Molecular Formula: C₉H₈F₃NO₂ Molecular Weight: 219.16 g/mol Synonyms:

-

Ethyl 6-(trifluoromethyl)-2-pyridinecarboxylate

-

6-(Trifluoromethyl)picolinic Acid Ethyl Ester

-

6-(Trifluoromethyl)-2-pyridinecarboxylic Acid Ethyl Ester

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the chemical shifts observed in its NMR spectra.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 52-56 °C | |

| Purity | Typically >95% | |

| Storage | Room temperature, under inert atmosphere |

Synthesis of Ethyl 6-(trifluoromethyl)picolinate: A Guided Protocol

The synthesis of Ethyl 6-(trifluoromethyl)picolinate is typically achieved through the esterification of its corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. This precursor is a widely used building block in medicinal chemistry.[1] The following section outlines a general, yet detailed, two-step procedure that can be adapted for the synthesis of the title compound.

Step 1: Synthesis of 6-(Trifluoromethyl)picolinic Acid

The synthesis of the carboxylic acid precursor can be approached in several ways, with a common method being the oxidation of a methyl group at the 2-position of the corresponding pyridine.

Caption: Fig 1: General oxidation to the picolinic acid.

Experimental Protocol: Oxidation of 2-Methyl-6-(trifluoromethyl)pyridine

Causality: The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) is crucial for the efficient conversion of the relatively stable methyl group on the electron-deficient pyridine ring to a carboxylic acid. The reaction is typically performed in an aqueous medium to facilitate the dissolution of the permanganate and to moderate the reaction temperature.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-6-(trifluoromethyl)pyridine (1.0 eq).

-

Addition of Oxidant: Add a solution of potassium permanganate (KMnO₄, approx. 3.0 eq) in water portion-wise to the stirred solution. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the 6-(trifluoromethyl)picolinic acid.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Step 2: Fischer Esterification to Ethyl 6-(trifluoromethyl)picolinate

With the carboxylic acid in hand, the final step is a classic Fischer esterification.[2]

Caption: Fig 2: Fischer esterification of the picolinic acid.

Experimental Protocol: Esterification of 6-(Trifluoromethyl)picolinic Acid

Causality: The use of a large excess of ethanol serves to drive the equilibrium of this reversible reaction towards the formation of the ethyl ester, in accordance with Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.[2]

-

Reaction Setup: To a solution of 6-(trifluoromethyl)picolinic acid (1.0 eq) in a large excess of anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction Conditions: The mixture is heated to reflux and the reaction is monitored by TLC.

-

Workup: Upon completion, the reaction mixture is cooled and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude Ethyl 6-(trifluoromethyl)picolinate can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for Ethyl 6-(trifluoromethyl)picolinate, this section provides a predicted analysis based on the known spectroscopic behavior of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1-8.3 | d | 1H | H-3 | The proton at the 3-position is expected to be a doublet due to coupling with the proton at the 4-position. |

| ~7.9-8.1 | t | 1H | H-4 | The proton at the 4-position is expected to be a triplet due to coupling with the protons at the 3- and 5-positions. |

| ~7.7-7.9 | d | 1H | H-5 | The proton at the 5-position is expected to be a doublet due to coupling with the proton at the 4-position. |

| ~4.5 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are expected to be a quartet due to coupling with the methyl protons. |

| ~1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are expected to be a triplet due to coupling with the methylene protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164-166 | C=O | The carbonyl carbon of the ester is expected in this region. |

| ~148-150 | C-2 | The carbon bearing the ester group. |

| ~120-140 | C-3, C-4, C-5 | The aromatic carbons of the pyridine ring. |

| ~120-125 (q) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. |

| ~145-147 (q) | C-6 | The carbon attached to the trifluoromethyl group will also show coupling to the fluorine atoms. |

| ~62-64 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |

| ~14-16 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3100-3000 | C-H stretch (aromatic) | Characteristic for C-H bonds on the pyridine ring. |

| ~2980-2850 | C-H stretch (aliphatic) | Characteristic for C-H bonds of the ethyl group. |

| ~1720-1740 | C=O stretch (ester) | A strong absorption band is expected for the carbonyl group of the ester.[3] |

| ~1600-1450 | C=C and C=N stretch (aromatic) | Characteristic for the pyridine ring. |

| ~1300-1100 | C-F stretch | Strong absorptions are expected for the C-F bonds of the trifluoromethyl group. |

| ~1250-1000 | C-O stretch (ester) | Characteristic for the C-O single bonds of the ester group.[3] |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 219. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the loss of an ethyl radical (-CH₂CH₃, 29 Da).

Applications in Drug Discovery

Ethyl 6-(trifluoromethyl)picolinate is a valuable intermediate in the synthesis of several classes of therapeutic agents, most notably inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Isocitrate Dehydrogenase 2 (IDH2).[4]

Intermediate for IRAK4 Inhibitors

IRAK4 Signaling Pathway: IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response. It acts as a central node in the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[5][6] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and becomes activated. Activated IRAK4 then phosphorylates and activates other downstream signaling molecules, including IRAK1, which ultimately leads to the activation of transcription factors such as NF-κB and AP-1.[7] This results in the production of pro-inflammatory cytokines and chemokines.[6]

Caption: Fig 3: Simplified IRAK4 signaling pathway.

Role of Ethyl 6-(trifluoromethyl)picolinate: The 6-(trifluoromethyl)picolinate moiety is a common scaffold found in many potent and selective IRAK4 inhibitors.[4] Its structural features allow for key interactions within the ATP-binding pocket of the IRAK4 enzyme, leading to its inhibition. Ethyl 6-(trifluoromethyl)picolinate serves as a readily available starting material for the elaboration of more complex inhibitor structures.

Intermediate for Mutant IDH2 Inhibitors

IDH2 and Cancer: Isocitrate dehydrogenase 2 (IDH2) is a key enzyme in the citric acid cycle. In certain cancers, such as acute myeloid leukemia (AML), specific mutations in the IDH2 gene lead to a neomorphic (new) enzymatic activity.[4][8] Instead of its normal function, the mutant IDH2 enzyme converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[8] The accumulation of 2-HG interferes with cellular metabolism and epigenetic regulation, leading to a block in cell differentiation and promoting tumorigenesis.[4]

Caption: Fig 4: Role of mutant IDH2 in cancer.

Role of Ethyl 6-(trifluoromethyl)picolinate: The development of small molecule inhibitors that specifically target the mutant IDH2 enzyme is a promising therapeutic strategy. Ethyl 6-(trifluoromethyl)picolinate is a key building block in the synthesis of some of these inhibitors.[4] The trifluoromethylpicolinate scaffold can be functionalized to create compounds that bind to and inhibit the neomorphic activity of mutant IDH2, thereby reducing the levels of 2-HG and restoring normal cellular differentiation.

Safety and Handling

Ethyl 6-(trifluoromethyl)picolinate should be handled with the appropriate precautions for a laboratory chemical.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

References

-

Molecules.

-

Wikipedia.

-

The Journal of Experimental Medicine.

-

Frontiers in Immunology.

-

Frontiers in Oncology.

-

MedlinePlus.

-

The FASEB Journal.

-

Frontiers in Oncology.

-

ISK.

-

TCI Chemicals.

-

SpectraBase.

-

Google Patents.

-

Journal of Pesticide Science.

-

Pharmaceuticals.

-

Organic Process Research & Development.

-

BIO Web of Conferences.

-

ChemicalBook.

-

Google Patents.

-

Molecules.

-

Asian Journal of Chemistry.

-

NIST WebBook.

-

TCI Chemicals.

-

PubChem.

-

Google Patents.

-

Sigma-Aldrich.

-

Master Organic Chemistry.

-

Google Patents.

-

Doc Brown's Chemistry.

-

Organic Chemistry Portal.

-

Doc Brown's Chemistry.

-

BLD Pharm.

-

University of California, Los Angeles.

-

PubChem.

-

Chemistry LibreTexts.

-

Royal Society of Chemistry.

-

Sigma-Aldrich.

-

MIT OpenCourseWare.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US10266542B2 - EZH2 inhibitors - Google Patents [patents.google.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. users.wfu.edu [users.wfu.edu]

- 8. Ethyl picolinate (2524-52-9) 1H NMR [m.chemicalbook.com]

Technical Characterization Guide: Ethyl 6-(trifluoromethyl)picolinate

[1]

CAS No: 1010422-92-0

Molecular Formula:

Executive Summary & Chemical Profile

Ethyl 6-(trifluoromethyl)picolinate is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors (e.g., c-Met pathway modulators). The presence of the trifluoromethyl (

Key Physicochemical Properties

| Property | Value | Note |

| Physical State | White to off-white crystalline solid | Low melting point solid |

| Melting Point | 52–56 °C | Distinct from liquid non-fluorinated analogs |

| Solubility | Soluble in MeOH, DCM, EtOAc | Hydrophobic due to |

| Stability | Air sensitive; store under inert gas | Ester hydrolysis possible in moist air |

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectroscopic impurity profile. The most robust industrial route involves the acid-catalyzed esterification of 6-(trifluoromethyl)picolinic acid.[1]

Reaction:

Common Impurities:

-

Unreacted Acid: Broad -OH peak in IR; shift in retention time (HPLC).

-

Decarboxylated byproduct: 2-(Trifluoromethyl)pyridine (volatile).[1]

-

Solvent Residues: Ethanol (triplet/quartet), DCM (singlet ~5.30 ppm).[1]

Figure 1: Standard synthesis workflow for the isolation of Ethyl 6-(trifluoromethyl)picolinate.

Spectroscopic Characterization

The following data represents the authoritative spectroscopic profile. Assignments are based on first-principles analysis of substituent effects (inductive electron withdrawal by

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][6]

H NMR (400 MHz,

)

The spectrum is characterized by the distinct ethyl group pattern and a trisubstituted pyridine ring.[1] The

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.25 | Doublet ( | 1H | H-3 | Ortho to ester; most deshielded aromatic proton.[1] |

| 8.05 | Triplet ( | 1H | H-4 | Meta to both EWGs; typically appears as a pseudo-triplet due to overlapping couplings.[1] |

| 7.82 | Doublet ( | 1H | H-5 | Ortho to |

| 4.48 | Quartet ( | 2H | -OCH | Characteristic ester methylene; downfield due to oxygen.[1] |

| 1.44 | Triplet ( | 3H | -CH | Terminal methyl of the ethyl ester.[1] |

C NMR (100 MHz,

)

Key diagnostic peaks include the quartet splitting of carbons coupled to fluorine (

-

Carbonyl (C=O):

163.5 ppm (Singlet).[1] -

C-6 (Ar-CF

): -

C-2 (Ar-COOEt):

149.5 ppm.[1] -

CF

Group: -

Aromatic CH:

127.0, 128.5, 138.0 ppm. -

Ethyl:

62.5 (

F NMR (376 MHz,

)

-

Shift:

-68.2 ppm.[1] -

Pattern: Singlet (referenced to

).[1] -

Note: This sharp singlet confirms the integrity of the

group. Degradation often leads to fluoride ion signals (~ -120 ppm) or complex multiplets.[1]

B. Infrared (IR) Spectroscopy

The IR spectrum confirms functional groups and is used for rapid identity verification.[1]

-

1745 cm

(Strong): C=O Stretching (Ester). Higher frequency than typical esters due to the electron-deficient pyridine ring.[1] -

1300–1100 cm

(Multiple, Strong): C-F Stretching. The "Carbon-Fluorine" region is dominated by broad, intense bands characteristic of the -

1590, 1575 cm

: C=C / C=N Pyridine ring stretching vibrations.[1]

C. Mass Spectrometry (GC-MS / ESI-MS)[1]

Quality Control & Purity Assessment Protocol

To ensure the material is suitable for high-value synthesis (e.g., GMP drug substance manufacturing), the following QC protocol is recommended.

High-Performance Liquid Chromatography (HPLC) Method[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (Pyridine

) and 220 nm.[1] -

Retention Time: Expect elution around 8–9 minutes (moderately lipophilic).[1]

QC Decision Tree

Figure 2: Quality Control Decision Matrix for Ethyl 6-(trifluoromethyl)picolinate.

Experimental Protocol: Sample Preparation for NMR

Objective: Obtain high-resolution spectra free from solvent artifacts.

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% TMS as an internal standard.[1]-

Why? The compound is highly soluble in

, and the solvent peak (7.26 ppm) does not overlap with the aromatic region of interest (7.8–8.3 ppm).[1]

-

-

Concentration: Dissolve 10–15 mg of the solid ester in 0.6 mL of

.-

Note: Higher concentrations may cause peak broadening due to viscosity or aggregation; lower concentrations reduce S/N ratio for

.[1]

-

-

Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

-

Acquisition:

- H: 16 scans, 1 sec relaxation delay.

- F: 32 scans, spectral width sufficient to cover -50 to -80 ppm.[1]

References

-

TCI Chemicals. Ethyl 6-(Trifluoromethyl)picolinate Product Specification. Retrieved from [1]

-

ChemicalBook. Ethyl 6-(trifluoromethyl)picolinate CAS 1010422-92-0 Data. Retrieved from [1]

-

National Institutes of Health (NIH) PubChem. 6-(Trifluoromethyl)picolinic acid (Parent Acid) Profile. Retrieved from [1]

-

Sigma-Aldrich. NMR Chemical Shifts of Trace Impurities. Retrieved from [1]

Sources

An In-Depth Technical Guide to the NMR Spectral Features of Ethyl 6-(Trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(trifluoromethyl)picolinate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its structural and electronic properties is therefore paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this purpose. This guide provides a detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for ethyl 6-(trifluoromethyl)picolinate, offering insights into the influence of its constituent functional groups on the chemical environment of the nuclei. While a publicly available, fully assigned experimental spectrum for this specific molecule is not readily found in the cited literature, this guide will provide a comprehensive theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and NMR-Active Nuclei

The structure of ethyl 6-(trifluoromethyl)picolinate contains several NMR-active nuclei: ¹H, ¹³C, and ¹⁹F. The analysis of the spectra of these nuclei provides complementary information to elucidate the complete molecular structure and electronic environment.

Figure 1. Structure of Ethyl 6-(trifluoromethyl)picolinate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The electron-withdrawing nature of both the trifluoromethyl group and the ester group will significantly deshield the aromatic protons.

Table 1: Predicted ¹H NMR Data for Ethyl 6-(trifluoromethyl)picolinate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | d | ~8 |

| H-4 | 7.8 - 8.0 | t | ~8 |

| H-5 | 7.6 - 7.8 | d | ~8 |

| -OCH₂CH₃ | 4.4 - 4.6 | q | ~7 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7 |

Rationale for Assignments:

-

Aromatic Protons (H-3, H-4, H-5): The pyridine ring protons will appear in the downfield region of the spectrum due to the aromatic ring current and the deshielding effect of the electronegative nitrogen atom. The trifluoromethyl group at the 6-position and the ethyl carboxylate group at the 2-position are both strongly electron-withdrawing. This will cause a significant downfield shift for all ring protons compared to unsubstituted pyridine. H-3 is expected to be the most downfield of the aromatic protons due to its proximity to the ester group. The coupling pattern will be a typical three-spin system, with H-4 appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-3 and H-5, while H-3 and H-5 will appear as doublets.

-

Ethyl Group Protons (-OCH₂CH₃): The methylene protons (-CH₂-) of the ethyl ester will be deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will be the most upfield protons in the molecule and will appear as a triplet due to coupling with the methylene protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for Ethyl 6-(trifluoromethyl)picolinate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 166 |

| C-2 | 148 - 150 |

| C-6 | 147 - 149 (q, JC-F ≈ 35 Hz) |

| C-4 | 138 - 140 |

| C-3 | 127 - 129 |

| C-5 | 124 - 126 |

| CF₃ | 120 - 123 (q, JC-F ≈ 275 Hz) |

| -OCH₂CH₃ | 62 - 64 |

| -OCH₂CH₃ | 14 - 15 |

Rationale for Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group will be the most downfield signal in the spectrum.

-

Aromatic Carbons (C-2 to C-6): The pyridine ring carbons will appear in the aromatic region (120-150 ppm). C-2 and C-6, being directly attached to the electron-withdrawing ester and trifluoromethyl groups, respectively, will be the most downfield among the ring carbons. The signal for C-6 will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will also appear as a quartet with a large one-bond C-F coupling constant.

-

Ethyl Group Carbons (-OCH₂CH₃): The methylene carbon (-CH₂-) will be deshielded by the oxygen atom, while the methyl carbon (-CH₃) will be the most upfield signal.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For ethyl 6-(trifluoromethyl)picolinate, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for Ethyl 6-(trifluoromethyl)picolinate

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -65 to -70 | s |

Rationale for Assignment:

-

Trifluoromethyl Group (-CF₃): The chemical shift of the CF₃ group is sensitive to the electronic environment of the aromatic ring. The electron-withdrawing nature of the pyridine ring and the ester group will influence its chemical shift. The signal is expected to be a singlet as there are no adjacent protons or other fluorine atoms to cause coupling.

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality NMR data for ethyl 6-(trifluoromethyl)picolinate.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of ethyl 6-(trifluoromethyl)picolinate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

Shim the magnetic field to obtain a homogeneous field and sharp spectral lines.

3. Data Acquisition Parameters:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical spectral width: -50 to -80 ppm (relative to CFCl₃).

-

Number of scans: 64-256.

-

Relaxation delay: 1-5 seconds.

-

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Baseline correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the internal standard (TMS).

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra relies on understanding the logical connections between the different spectral parameters and the molecular structure.

Figure 2. Logical workflow for NMR spectral interpretation.

Conclusion

The comprehensive NMR analysis of ethyl 6-(trifluoromethyl)picolinate is crucial for its unambiguous identification and for understanding its electronic properties, which are key to its function in various applications, particularly in drug discovery. This guide provides a detailed theoretical framework for the expected ¹H, ¹³C, and ¹⁹F NMR spectra, along with a standard protocol for data acquisition. The predicted spectral data, based on established principles, serves as a valuable reference for researchers working with this and structurally related compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Gunther, H. (2013).

Technical Guide: Stability and Storage of Ethyl 6-(trifluoromethyl)picolinate

This technical guide provides a comprehensive analysis of the stability, storage, and handling of Ethyl 6-(trifluoromethyl)picolinate , a critical fluorinated building block in medicinal chemistry.

Executive Summary

Ethyl 6-(trifluoromethyl)picolinate (Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate) is a specialized intermediate used to introduce the pharmacologically privileged trifluoromethylpyridine motif into drug candidates. While the pyridine ring confers aromatic stability, the unique electronic interplay between the electron-withdrawing trifluoromethyl (-CF₃) group and the ester functionality creates specific vulnerabilities to hydrolysis.

Core Storage Directive:

-

Atmosphere: Inert Gas (Nitrogen or Argon) is mandatory .

-

Temperature: Cool conditions (<15°C recommended; 2–8°C optimal for long-term).

-

Light: Protect from light (Amber glass).

-

Moisture: Strictly anhydrous environment.

Physicochemical Profile

Understanding the physical constants is the first step in establishing a baseline for stability monitoring.

| Property | Specification |

| Chemical Name | Ethyl 6-(trifluoromethyl)picolinate |

| CAS Number | 1010422-92-0 |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | White to off-white |

| Melting Point | 52.0 – 56.0 °C [1] |

| Solubility | Soluble in MeOH, EtOAc, DCM; sparingly soluble in water |

| Purity Standard | >98.0% (GC) |

Critical Distinction: Do not confuse with its isomer, Ethyl 6-(trifluoromethyl)nicotinate (CAS 597532-36-0). The picolinate (2-position) and nicotinate (3-position) have distinct reactivity profiles due to the nitrogen proximity.

Stability Analysis: The Mechanistic "Why"

To store this compound effectively, one must understand the forces driving its degradation. The stability profile is dominated by the electronic effects of the substituents on the pyridine ring.

Accelerated Hydrolytic Susceptibility

Standard ethyl esters are relatively stable. However, this compound features a -CF₃ group at the C6 position and a Pyridine Nitrogen .

-

Electron Withdrawal: The -CF₃ group is strongly electron-withdrawing (inductive effect, -I).

-

Ring Deactivation: The pyridine nitrogen also pulls electron density.

-

Net Effect: The carbonyl carbon of the ethyl ester at C2 becomes highly electron-deficient (electrophilic) compared to a standard benzoate or non-fluorinated picolinate.

Consequence: The ester is "activated" toward nucleophilic attack. Moisture in the air acts as a nucleophile, leading to rapid hydrolysis into 6-(trifluoromethyl)picolinic acid and ethanol, even under neutral conditions.

Air and Moisture Sensitivity

Suppliers classify this compound as "Air Sensitive" [1]. This is primarily a function of moisture sensitivity rather than direct oxidation by oxygen. The formation of the carboxylic acid degradation product is autocatalytic—the acid produced can catalyze further hydrolysis of the remaining ester.

Thermal Instability

With a melting point of ~54°C, the solid lattice energy is relatively low. Storage above 25°C can lead to "sintering" or partial melting, which increases the surface area available for moisture absorption and degradation.

Visualized Stability Logic

The following diagram illustrates the electronic cascade that necessitates strict moisture control.

Caption: Electronic activation of the ester carbonyl by the CF3 group and Pyridine Nitrogen, increasing susceptibility to moisture-driven hydrolysis.[1][2][3][4][5]

Storage & Handling Protocols

The "Gold Standard" Storage Workflow

To maintain >98% purity over extended periods (6+ months), adhere to this protocol.

-

Container: Use amber glass vials with Teflon-lined screw caps. Avoid metal containers due to potential corrosion from trace hydrolysis byproducts (HF/Acid) [2].

-

Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and provides a better blanket.

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Note: While some suppliers suggest <15°C, refrigeration ensures the solid remains well below its melting point (54°C), preventing phase changes that accelerate degradation.

-

-

Desiccation: Secondary containment in a desiccator or a sealed bag with active desiccant packets (Silica gel or Molecular Sieves) is highly recommended.

Handling Procedure

-

Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature in a desiccator. Opening a cold bottle in humid lab air causes immediate condensation on the solid, initiating hydrolysis.

-

Weighing: Weigh quickly. For precise GMP applications, weigh inside a glovebox or under a nitrogen funnel.

Quality Control (QC) & Re-Validation

Because of the hydrolysis risk, "just-in-time" QC is required before using this intermediate in critical synthesis steps.

QC Workflow

| Method | Observation Target | Acceptance Criteria |

| Visual | Physical appearance | White crystalline solid. Yellowing or liquefaction indicates degradation. |

| ¹H-NMR | Proton shifts (CDCl₃) | Ethyl quartet (~4.5 ppm) and triplet (~1.4 ppm) must be integral. Look for broad acid peak (>10 ppm) indicating hydrolysis. |

| GC-MS | Purity & MW | Single peak at MW 219.1. |

QC Decision Tree

Caption: Decision matrix for verifying compound integrity prior to synthetic use.

Safety Profile

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) [3].

-

Decomposition Products: In a fire or upon hydrolysis, this compound releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. If handling large quantities where dust is generated, use a fume hood to avoid inhalation of fluorinated particulates.

References

-

TCI Chemicals. Product Specification: Ethyl 6-(trifluoromethyl)picolinate (E1433).[6] Retrieved from .

-

Sigma-Aldrich (Merck). Safety Data Sheet: Pyridine Esters General Storage. Retrieved from .

-

PubChem. Compound Summary: Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate. National Library of Medicine. Retrieved from .

-

National Institutes of Health (NIH). The Role of Trifluoromethyl Groups in Medicinal Chemistry. PMC. Retrieved from .

Sources

- 1. Ethyl 6-(trifluoromethyl)nicotinate | 597532-36-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

The Definitive Technical Guide: Trifluoromethylpyridines

Discovery, Synthesis, and Application in Life Sciences

Executive Summary

The trifluoromethylpyridine (TFMP) motif represents a cornerstone in modern medicinal and agrochemical chemistry.[1][2] Characterized by the fusion of a lipophilic, electron-withdrawing trifluoromethyl (

Historical Evolution: From Swarts to Photoredox

The history of TFMPs is a chronicle of synthetic escalation—moving from harsh, non-selective conditions to mild, site-specific functionalization.

The Three Eras of Discovery

-

The Industrial Era (1930s–1970s): Following Swarts' 1898 discovery of benzotrifluoride, the first TFMP synthesis was reported in 1947. This involved the brutal chlorination of picolines followed by halogen exchange (Halex) using hydrogen fluoride (HF) at high temperatures (

) and pressures, often catalyzed by metal halides ( -

The Agrochemical Boom (1980s–2000s): The commercialization of Fluazifop-butyl (1982) by Ishihara Sangyo Kaisha (ISK) marked the first major application. This era focused on "Building Block" approaches—constructing the pyridine ring from trifluoroacetylated precursors (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) to avoid the selectivity issues of direct fluorination.

-

The Precision Era (2010s–Present): The demand for late-stage functionalization (LSF) drove the development of radical and metal-mediated methods. Landmarks include Baran’s innate C-H trifluoromethylation (using Langlois reagent) and MacMillan’s photoredox catalysis , allowing the installation of

onto complex, pre-existing pyridine cores under benchtop conditions.

Figure 1: The chronological evolution of trifluoromethylpyridine synthesis, shifting from harsh industrial processes to precise catalytic methods.

Physicochemical Causality: The "Fluorine Effect"

Why incorporate a

Mechanistic Impact[3][4]

-

Metabolic Stability: The

bond (approx. 116 kcal/mol) is oxidation-resistant. Placing a -

Lipophilicity (

): The -

Electronic Modulation (

): Pyridine is a weak base (

Table 1: Comparative Properties of Pyridine vs. TFMP

| Property | Pyridine | 2-( | 3-( | Impact on Drug Design |

| Basicity ( | 5.23 | ~0.5 | 2.6 | Reduces cation-mediated toxicity; alters solubility. |

| Lipophilicity ( | 0.00 (Ref) | +1.05 | +1.15 | Increases membrane permeability and bioavailability. |

| Dipole Moment | 2.2 D | 4.2 D | 2.6 D | Alters binding orientation in protein active pockets. |

| Metabolic Fate | N-oxidation prone | Stable | Stable | Extends half-life; reduces clearance. |

Synthetic Methodologies: A Technical Deep Dive

A. The "Building Block" Approach (Cyclocondensation)

Used for large-scale manufacturing (e.g., Fluazifop), this method constructs the pyridine ring around the

-

Mechanism: Condensation of a trifluoromethyl-1,3-dicarbonyl compound (e.g., ethyl 4,4,4-trifluoroacetoacetate) with an enamine or ammonia source.

-

Pros: Perfect regiocontrol; avoids handling

gas. -

Cons: Linear synthesis; cannot be used for late-stage modification of complex molecules.

B. Radical C-H Trifluoromethylation (Modern Standard)

For research and drug discovery, direct functionalization of the C-H bond is preferred. The Langlois Reagent (Sodium trifluoromethanesulfinate,

Mechanism:

-

Radical Generation: An oxidant (e.g., TBHP) generates a

radical from the sulfinate. -

Addition: The electrophilic

adds to the electron-deficient pyridine ring (Minisci-type reaction). -

Rearomatization: Oxidation and deprotonation restore aromaticity.

Figure 2: Mechanistic pathway for the innate C-H trifluoromethylation of pyridines using Langlois reagent.

Detailed Experimental Protocol

Protocol: Innate C-H Trifluoromethylation of Pyridines Based on the methodology established by Baran et al. (2013) and O'Hara et al.

Objective: Direct introduction of a

Materials

-

Substrate: Substituted Pyridine (1.0 equiv, e.g., 0.5 mmol)

-

Reagent: Sodium trifluoromethanesulfinate (

, Langlois Reagent) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water biphasic mix (2.5:1 ratio)

-

Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Optional, enhances reactivity for basic heterocycles.

Step-by-Step Workflow

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Pyridine substrate (0.5 mmol) and Langlois Reagent (234 mg, 1.5 mmol).

-

Solvent Addition: Add DCM (2.5 mL) and Water (1.0 mL). The biphasic nature is critical for solubilizing the inorganic salt and the organic substrate.

-

Initiation: Cool the mixture to

(ice bath). Add TBHP (5.0 equiv) dropwise. Note: Exotherm is possible. -

Reaction: Remove the ice bath and stir vigorously at ambient temperature (

) for 12–24 hours.-

Checkpoint: Monitor by TLC or LC-MS. The

radical is electrophilic; expect substitution at the most electron-rich positions (C2 or C4) relative to the ring nitrogen.

-

-

Quench & Workup:

-

Quench with saturated aq.

(5 mL) and -

Extract with DCM (

mL). -

Dry combined organics over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating Quality Checks

-

Safety: Test for peroxides before concentration. Use a starch-iodide strip.

-

Reaction Success:

NMR is the definitive diagnostic tool.-

Signal: A singlet around -60 to -65 ppm confirms the

-Pyridine motif. -

Artifacts: A signal at -80 ppm indicates residual Langlois reagent; -76 ppm indicates TFA.

-

Applications: Impact on Drug Discovery

The TFMP motif is not just a theoretical curiosity; it is a driver of blockbuster therapeutics.[3]

Table 2: Key FDA-Approved Drugs & Agrochemicals Containing TFMP

| Compound | Class | Indication/Use | Role of TFMP |

| Enasidenib | Pharmaceutical | IDH2 Inhibitor (Leukemia) | Metabolic stability; hydrophobic pocket filling. |

| Apalutamide | Pharmaceutical | Prostate Cancer (Anti-androgen) | Enhances binding affinity to the androgen receptor. |

| Ubrogepant | Pharmaceutical | CGRP Antagonist (Migraine) | Lipophilicity modulation for oral bioavailability. |

| Fluazifop-butyl | Agrochemical | Herbicide (ACCase Inhibitor) | First-in-class; systemic activity via lipophilicity. |

| Sulfoxaflor | Agrochemical | Insecticide (nAChR Agonist) | Metabolic stability in plant tissues. |

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021.

-

Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS), 2013.

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 2011.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022.

-

Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry, 2025.

Sources

"Ethyl 6-(trifluoromethyl)picolinate" as a fluorinated building block

Technical Monograph: Ethyl 6-(trifluoromethyl)picolinate as a Fluorinated Building Block

Executive Summary

Ethyl 6-(trifluoromethyl)picolinate (CAS: 1010422-92-0) represents a high-value fluorinated scaffold in modern medicinal chemistry and agrochemical synthesis. Distinguished by the presence of a trifluoromethyl (

Chemical Profile & Physicochemical Properties

The strategic value of this compound lies in the "Fluorine Effect"—the ability of the

| Property | Data |

| IUPAC Name | Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate |

| CAS Number | 1010422-92-0 |

| Molecular Formula | |

| Molecular Weight | 219.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 52–56 °C |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |

| Storage | Inert atmosphere ( |

| Key Features | Electron-deficient pyridine; hydrolytically active ester; metabolically stable |

Synthetic Accessibility

Access to Ethyl 6-(trifluoromethyl)picolinate is typically achieved through two primary pathways: (A) Functional Group Interconversion from the carboxylic acid, or (B) Metal-Catalyzed Carbonylation of halogenated precursors.

Pathway Analysis (DOT Diagram)

Figure 1: Synthetic routes to Ethyl 6-(trifluoromethyl)picolinate. Route A is preferred for laboratory scale; Route B is utilized when the halogenated precursor is more accessible.

Detailed Protocol: Fischer Esterification (Route A)

Rationale: This method is chosen for its atom economy and ease of purification, avoiding heavy metal contaminants associated with cross-coupling.

Reagents: 6-(Trifluoromethyl)picolinic acid (1.0 equiv), Thionyl chloride (

-

Setup: Charge a flame-dried round-bottom flask with 6-(trifluoromethyl)picolinic acid and a magnetic stir bar. Fit with a reflux condenser and a drying tube (

). -

Solvation: Add anhydrous ethanol (

of substrate) and cool the suspension to 0 °C in an ice bath. -

Activation: Dropwise add

over 15 minutes. Caution: Exothermic reaction with evolution of -

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes) until the acid spot disappears.

-

Workup: Concentrate the mixture under reduced pressure to remove excess ethanol and

. -

Neutralization: Dissolve the residue in DCM and wash carefully with saturated aqueous

(to remove trace acid), followed by brine. -

Purification: Dry the organic layer over

, filter, and concentrate. If necessary, recrystallize from cold hexanes/ether.

Reactivity & Functionalization

The ester moiety serves as a versatile "handle" for divergent synthesis, while the pyridine ring remains robust due to the electron-withdrawing effect of the

Reactivity Map (DOT Diagram)

Figure 2: Divergent synthesis from the picolinate core. The ester allows access to acids, alcohols, and heterocycles.

Key Transformation Protocols

1. Hydrolysis to Carboxylic Acid (Precursor for Amide Coupling)

-

Conditions:

(2.0 equiv), -

Mechanism: Saponification proceeds rapidly due to the electron-deficient nature of the pyridine ring, which makes the carbonyl carbon highly electrophilic.

-

Note: Acidification to pH 3–4 is required to precipitate the zwitterionic/neutral acid species.

2. Reduction to Alcohol (Scaffold for Linkers)

-

Conditions:

(4.0 equiv), -

Insight: While esters are typically sluggish with borohydride, the electron-withdrawing pyridine/

combination activates the ester carbonyl, often allowing reduction with

3. Hydrazinolysis (Precursor for 1,3,4-Oxadiazoles)

-

Conditions: Hydrazine hydrate (5.0 equiv), EtOH, Reflux, 4 h.

-

Application: The resulting hydrazide is a critical intermediate for synthesizing 1,3,4-oxadiazole derivatives, a common bioisostere for amide bonds in kinase inhibitors.

Applications in Drug Discovery

The 6-(trifluoromethyl)picolinate motif is not merely a structural spacer; it is a functional pharmacophore.

Medicinal Chemistry Roles:

-

Bioisosterism: The pyridine nitrogen offers a hydrogen bond acceptor site, while the

group serves as a bulky, lipophilic isostere for isopropyl or tert-butyl groups, blocking metabolic oxidation at the C6 position. -

Kinase Inhibition: In c-Met and ROR

t inhibitors, the picolinate-derived amide backbone orients the molecule within the ATP-binding pocket, with the -

Conformational Control: The dipole of the pyridine ring and the steric bulk of the

group restrict rotation around the amide bond (in derived amides), locking the drug into a bioactive conformation.

Case Study Highlight: ROR

Handling and Safety

-

Hazard Identification:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage Protocol:

-

Store under an inert atmosphere (Argon/Nitrogen).

-

Keep refrigerated (2–8 °C) to prevent slow hydrolysis or transesterification if moisture is present.

-

-

Waste Disposal:

-

Fluorinated compounds must not be incinerated in standard organic waste streams without scrubbers due to HF formation. Segregate as halogenated organic waste.

-

References

-

ChemicalBook. (2023). Ethyl picolinate synthesis and properties. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 17307: Ethyl 2-pyridinecarboxylate (Analogous reactivity). Retrieved from

-

TCI Chemicals. (2024). Product Specification: Ethyl 6-(Trifluoromethyl)picolinate (E1433). Retrieved from

- Vertex Pharmaceuticals. (2016). Patent WO2016102347A1: Synthesis of Pyridine Derivatives for CFTR Modulation. (Demonstrates functionalization of trifluoromethyl-pyridine esters).

-

Bio-Conferences. (2021). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. (Protocol validation for picolinate esterification). Retrieved from

Strategic Utilization of Ethyl 6-(trifluoromethyl)picolinate in Drug Discovery

Topic: Commercial Availability & Strategic Utilization of Ethyl 6-(trifluoromethyl)picolinate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists

Executive Technical Summary

Ethyl 6-(trifluoromethyl)picolinate (CAS: 1010422-92-0) has emerged as a high-value scaffold in modern medicinal chemistry and agrochemical synthesis. Functioning as a bifunctional pyridine building block, it combines the lipophilic, metabolically stable trifluoromethyl (-CF₃) group at the C6 position with a reactive ethyl ester at the C2 position.

This specific substitution pattern renders the compound a critical "linchpin" intermediate. The electron-withdrawing nature of the -CF₃ group modulates the pKa of the pyridine nitrogen and enhances the electrophilicity of the ester, facilitating rapid diversification into picolinamides, alcohols, and fused heterocycles. It is increasingly utilized in the synthesis of kinase inhibitors, metalloenzyme modulators, and next-generation herbicides.

Chemical Profile & Commercial Availability[1][2]

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate |

| CAS Number | 1010422-92-0 |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 52.0 – 56.0 °C |

| Purity Grade | Typically >98.0% (GC) |

| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water |

| Stability | Air Sensitive ; store under inert gas (Argon/Nitrogen) |

Supply Chain Landscape

While not a commodity chemical like simple pyridine, this ester is available from specialized fluorochemical suppliers. It is often synthesized on-demand or stocked in gram-scale quantities for R&D.

-

Primary Suppliers: TCI Chemicals (Product E1433), Sigma-Aldrich (via third-party partnerships), and specialized vendors like Fluorochem or Combi-Blocks.

-

Cost Estimation: ~€150–€200 per gram for research grades; significantly lower for bulk custom synthesis (>1 kg).

-

Procurement Note: Due to air sensitivity, ensure suppliers ship in sealed, inert-packed containers. Verify the CAS carefully, as the nicotinate isomer (3-ester, 6-CF₃) is also common (CAS 597532-36-0).

Synthetic Pathways & Manufacturing[4][6]

The commercial production of Ethyl 6-(trifluoromethyl)picolinate typically follows transition-metal-catalyzed routes, avoiding the use of harsh, non-selective fluorinating agents on pre-formed esters.

Industrial Route: Pd-Catalyzed Carbonylation

The most scalable approach involves the carbonylation of 2-chloro-6-(trifluoromethyl)pyridine , a widely available agrochemical intermediate.

Reaction Logic:

-

Reagents: Carbon Monoxide (CO) (or CO surrogates like phenyl formate), Ethanol (nucleophile/solvent).

-

Catalyst: Pd(OAc)₂ with a bidentate ligand (e.g., dppf or Xantphos) to prevent catalyst poisoning by the pyridine nitrogen.

-

Conditions: Pressurized CO (5–20 bar), 80–100°C, Base (Et₃N or K₂CO₃).

Laboratory Protocol (Carbonylation Surrogate)

For labs lacking high-pressure CO equipment, a Mo(CO)₆ or formate-based protocol is recommended.

Step-by-Step Methodology:

-

Setup: Charge a dried pressure tube with 2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), dppf (10 mol%), and Na₂CO₃ (2.0 equiv).

-

Solvent: Add anhydrous Ethanol (0.2 M concentration).

-

CO Source: Introduce CO gas (balloon pressure) or a solid surrogate (e.g., N-formylsaccharin).

-

Reaction: Heat to 85°C for 12–16 hours. Monitor by TLC/LCMS (disappearance of chloro-pyridine).

-

Workup: Filter through Celite to remove Pd black. Concentrate filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) yields the white solid ester.

Application Architecture: The "Picolinate Platform"

The utility of Ethyl 6-(trifluoromethyl)picolinate lies in its ability to serve as a divergent point for library synthesis.

Visualizing the Synthetic Utility

The following diagram illustrates how this ester transforms into three critical pharmacophores: Picolinamides (common in enzyme inhibitors), Pyridyl Alcohols (linkers), and Triazines (via amidine intermediates).

Figure 1: Divergent synthesis map starting from the chloro-pyridine precursor, highlighting the ester as the central hub for diversification.

Key Application: Bioisosteric Design

In drug design, the 6-CF₃-2-picolinate motif is often used to replace:

-

2-Chlorophenyl groups: The CF₃ group mimics the size and lipophilicity of chlorine but prevents metabolic oxidation at that position.

-

Simple Picolinates: Adding the CF₃ group at C6 blocks the susceptible metabolic site (oxidation to N-oxide or hydroxylation) and lowers the pKa of the pyridine nitrogen, reducing off-target hERG binding often associated with basic pyridines.

Experimental Protocol: Amidation (Library Generation)

Direct conversion of the ester to amides is preferred over hydrolysis-coupling to avoid handling the zwitterionic acid.

-

Reagents: Ethyl 6-(trifluoromethyl)picolinate (1 equiv), Primary Amine (1.2 equiv).

-